molecular formula C15H21N3O2 B2786680 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2034302-85-5

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2786680
CAS No.: 2034302-85-5
M. Wt: 275.352
InChI Key: GXZTUIVYKRYFTR-UHFFFAOYSA-N
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Description

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a complex organic compound with a distinctive structural composition. This compound integrates multiple functional groups, making it an interesting subject for synthetic chemists and researchers. Due to its unique structure, it has the potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves several steps:

  • Formation of the piperidine ring: : Starting with 2-methylpyrimidin-4-ol, react it with a piperidine derivative to introduce the piperidine group. This usually requires an alkaline medium and appropriate solvents.

  • Alkylation: : Introduce the pent-4-en-1-one moiety via alkylation reactions. This step might involve the use of a strong base like sodium hydride to deprotonate the intermediate, followed by the addition of the alkyl halide.

  • Purification: : Use column chromatography or recrystallization techniques to purify the final product.

Industrial Production Methods

For industrial-scale production, the process might be streamlined to ensure efficiency and yield. Continuous-flow reactions, automated synthesis, and large-scale purification techniques such as high-pressure liquid chromatography could be employed. Catalysts and solvent recycling could also enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, where its functional groups, particularly the piperidin-1-yl and pent-4-en-1-one moieties, can be modified.

  • Reduction: : The carbonyl group in the pent-4-en-1-one segment is susceptible to reduction, potentially forming alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, especially on positions adjacent to the nitrogen atom.

Common Reagents and Conditions

  • Oxidation: : Use reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Employ reagents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Utilize reagents like alkyl halides or other nucleophiles, often under basic conditions.

Major Products

  • Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.

  • Reduction: : Alcohol derivatives of the original compound.

  • Substitution: : Various substituted piperidin-1-yl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is of interest in synthetic chemistry for developing new reaction methodologies and understanding reaction mechanisms.

Biology

This compound can be utilized in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its unique structural properties.

Medicine

Industry

It can be used in the development of specialty chemicals, agrochemicals, and materials science for creating novel polymers or other functional materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound's structure allows it to fit into specific binding sites, inhibiting or modulating biological pathways. Its ability to cross cellular membranes also enhances its bioavailability and efficacy in various biological systems.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other similar compounds, 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one stands out due to its combined presence of the 2-methylpyrimidin-4-yl and piperidin-1-yl groups along with an enone moiety. This unique combination imparts distinct chemical reactivity and biological activity.

List of Similar Compounds

  • 1-(3-(4-Pyridinyl)piperidin-1-yl)propan-1-one: : A compound with a pyridine ring instead of a pyrimidine ring.

  • 1-(3-(4-Pyrimidinyl)piperidin-1-yl)butan-1-one: : A similar structure but with a butan-1-one group instead of a pent-4-en-1-one group.

  • N-(4-(4-Fluorophenyl)piperidin-4-yl)-2-methylpyrimidin-4-amine: : Contains a fluorophenyl group in place of the pent-4-en-1-one moiety.

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-3-4-7-15(19)18-10-5-6-13(11-18)20-14-8-9-16-12(2)17-14/h3,8-9,13H,1,4-7,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZTUIVYKRYFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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